1-(3-methylbenzyl)-1H-indole-2,3-dione 1-(3-methylbenzyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 689757-37-7
VCID: VC21367187
InChI: InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3
SMILES: CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C16H13NO2
Molecular Weight: 251.28g/mol

1-(3-methylbenzyl)-1H-indole-2,3-dione

CAS No.: 689757-37-7

Cat. No.: VC21367187

Molecular Formula: C16H13NO2

Molecular Weight: 251.28g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylbenzyl)-1H-indole-2,3-dione - 689757-37-7

Specification

CAS No. 689757-37-7
Molecular Formula C16H13NO2
Molecular Weight 251.28g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Standard InChI Key XBAJEXBOWXGXSQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O
Canonical SMILES CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-(3-methylbenzyl)-1H-indole-2,3-dione consists of an isatin core with a 3-methylbenzyl group attached at the N-1 position. The compound maintains the core bicyclic structure containing a benzene ring fused to a five-membered pyrrolidine ring that includes nitrogen. The parent isatin core contains two carbonyl groups at positions 2 and 3, forming a 2,3-dioxoindole system . The addition of the 3-methylbenzyl group at the nitrogen position modifies the electronic properties and steric environment of the molecule.

Physicochemical Properties

Based on structural similarities to related compounds, the following properties can be inferred for 1-(3-methylbenzyl)-1H-indole-2,3-dione:

PropertyExpected ValueBasis of Estimation
Molecular FormulaC₁₆H₁₃NO₂Derived from isatin (C₈H₅NO₂) + 3-methylbenzyl (C₈H₉) - H
Molecular Weight~251.28 g/molCalculated from molecular formula
AppearanceYellow to orange crystalline solidTypical for isatin derivatives
SolubilitySoluble in organic solvents (DMF, DMSO); poor water solubilityBased on N-substituted isatin derivatives
Polar Surface Area~46.17 ŲSimilar to parent isatin structure
Rotatable Bond Count2-3Increased from parent isatin (0) due to methylbenzyl group

The polar surface area of the compound is expected to be similar to that of isatin (46.17 Ų) with potential slight modifications due to the N-substituent . The N-substitution with a 3-methylbenzyl group would eliminate the N-H hydrogen bond donor present in isatin, potentially reducing its hydrogen bonding capabilities.

Synthesis Methodology

General Synthetic Approach

The synthesis of 1-(3-methylbenzyl)-1H-indole-2,3-dione likely follows similar procedures to other N-substituted isatin derivatives documented in the literature. Based on comparable syntheses of N-benzylated isatin derivatives, the following approach can be proposed:

Direct N-Alkylation of Isatin

The most straightforward approach involves direct N-alkylation of isatin using 3-methylbenzyl halide (typically bromide or chloride) in the presence of a base:

  • Isatin (1H-indole-2,3-dione) is treated with a base such as potassium carbonate in an aprotic solvent like DMF

  • Addition of 3-methylbenzyl halide with a catalytic amount of potassium iodide

  • Heating the reaction mixture (typically at 90-110°C) for several hours under inert atmosphere

  • Purification by recrystallization or column chromatography

This synthetic route is analogous to the reported synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, which achieves yields of approximately 96% under similar conditions .

Reaction Conditions

Based on comparable N-benzylation reactions, the following conditions would likely be optimal:

Reaction ParameterConditionsNotes
BaseK₂CO₃Acts as a proton acceptor
CatalystKIFacilitates nucleophilic substitution
SolventDMFDipolar aprotic solvent favors SN2 reaction
Temperature0°C (initial), then 110°CInitial cooling prevents side reactions
AtmosphereInert (N₂ or Ar)Prevents oxidation
Reaction Time3-4 hoursAllows for complete conversion

Similar reaction conditions have been successfully employed in the synthesis of various 1-substituted isatin derivatives including 1-methyl, 1-ethyl, and 1-benzyl isatins .

Biological Activities and Applications

Anticancer Activity

Isatin derivatives commonly demonstrate antiproliferative effects against various cancer cell lines. The N-benzylation of isatin often enhances cytotoxic activity against cancer cells due to increased lipophilicity and cell membrane permeability. The 3-methylbenzyl group at position 1 may further modulate this activity through altered receptor interactions.

Antimicrobial Properties

Structure-Activity Relationships

Effect of N-Substitution

N-Substitution of isatin typically modifies the compound's biological activity profile. The 3-methylbenzyl group at position 1 would be expected to:

  • Increase lipophilicity, potentially enhancing membrane permeability

  • Introduce steric constraints that may affect receptor binding

  • Eliminate the N-H hydrogen bond donor present in isatin

  • Provide additional aromatic interactions through the benzyl group

  • Introduce electronic effects through the meta-methyl substituent

Comparison with Related Derivatives

Compared to other N-benzylated isatin derivatives, the specific positioning of the methyl group at the meta position of the benzyl ring may confer unique properties:

CompoundStructural DifferencePotential Impact
1-Benzyl-1H-indole-2,3-dioneLacks methyl groupLess lipophilic, different electronic properties
1-(4-Methoxybenzyl)-1H-indole-2,3-dione4-Methoxy vs. 3-MethylDifferent electronic effects, hydrogen bonding capability
1-(2-Methylbenzyl)-1H-indole-2,3-dioneMethyl at ortho vs. meta positionDifferent steric effects and conformation

The meta-methyl group in 1-(3-methylbenzyl)-1H-indole-2,3-dione likely provides unique electronic and steric effects that distinguish it from other positional isomers.

Analytical Characterization

Spectroscopic Properties

Based on structural similarities to isatin and other N-substituted derivatives, the following spectroscopic properties can be anticipated:

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching vibrations around 1730-1750 cm⁻¹ (C-3 carbonyl)

  • C=O stretching vibrations around 1600-1620 cm⁻¹ (C-2 carbonyl, amide)

  • Aromatic C=C stretching around 1450-1600 cm⁻¹

  • C-H stretching of methyl group around 2900-3000 cm⁻¹

NMR Spectroscopy

¹H NMR would likely show distinctive signals for:

  • Aromatic protons from both the isatin core and benzyl group (7.0-8.0 ppm)

  • Benzylic CH₂ protons around 4.8-5.0 ppm

  • Methyl protons attached to the benzyl ring around 2.3-2.4 ppm

¹³C NMR would show characteristic peaks for:

  • Carbonyl carbons at C-2 and C-3 (around 158-183 ppm)

  • Aromatic carbons (120-145 ppm)

  • Benzylic carbon (around 44 ppm)

  • Methyl carbon (around 21 ppm)

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes for 1-(3-methylbenzyl)-1H-indole-2,3-dione, potentially exploring:

  • Microwave-assisted synthesis for reduced reaction times

  • Green chemistry approaches using alternative solvents

  • One-pot synthetic procedures

Biological Evaluation

Comprehensive biological screening would be valuable to establish the compound's:

  • Anticancer activity against various cell lines

  • Antimicrobial properties

  • Enzyme inhibition profile

  • CNS effects and potential as a neurotherapeutic agent

Structural Modifications

The 1-(3-methylbenzyl)-1H-indole-2,3-dione scaffold could serve as a starting point for the development of more potent derivatives through:

  • Introduction of additional substituents on the isatin core

  • Modification of the 3-methylbenzyl group

  • Conversion to thiosemicarbazones or hydrazones

  • Formation of metal complexes with potential biological activity

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